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3-(Chloromethyl)octane

Cat. No.: B13177943
M. Wt: 162.70 g/mol
InChI Key: LSJGTKZLAOVGHT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)octane is a valuable organic building block in chemical research and development. This compound consists of an octane chain with a chloromethyl functional group substituted at the third carbon, making it a versatile intermediate for further synthetic transformations. The chloride moiety is an excellent leaving group, facilitating nucleophilic substitution reactions (SN1 and SN2) to introduce the -(CH2)6CH3 chain into a molecular framework. This allows researchers to efficiently append a medium-length, hydrophobic alkyl chain to various substrates, including nucleophiles like oxygen, sulfur, and nitrogen. The primary research applications of this compound include its use as a key precursor in organic synthesis for the development of novel surfactants, ligands for metal-organic frameworks, liquid crystals, and pharmaceutical intermediates. Its mechanism of action is centered on the reactivity of the chloromethyl group, which can be displaced to form new carbon-heteroatom or carbon-carbon bonds, thereby altering the physical and chemical properties of the target molecule. The octyl chain contributes significant hydrophobicity, which is critical for modulating the lipophilicity and self-assembly characteristics of the resulting compounds. This product is intended for research purposes by qualified laboratory personnel. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, or any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19Cl B13177943 3-(Chloromethyl)octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

3-(chloromethyl)octane

InChI

InChI=1S/C9H19Cl/c1-3-5-6-7-9(4-2)8-10/h9H,3-8H2,1-2H3

InChI Key

LSJGTKZLAOVGHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)CCl

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 Chloromethyl Octane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Based on its structure, 3-(Chloromethyl)octane is a primary alkyl halide (the chlorine is attached to a carbon that is bonded to only one other carbon). This structural feature is paramount in determining its behavior in nucleophilic substitution reactions. Primary substrates overwhelmingly favor the SN2 (Substitution, Nucleophilic, Bimolecular) pathway over the SN1 (Substitution, Nucleophilic, Unimolecular) pathway.

The SN1 mechanism proceeds through a carbocation intermediate. For this compound, this would require the formation of a highly unstable primary carbocation, which is energetically unfavorable. Therefore, the SN1 pathway is considered highly unlikely. chemistrysteps.com The SN2 mechanism, a single-step concerted process where the nucleophile attacks as the leaving group departs, is the expected pathway. studymind.co.uk

Kinetic and Thermodynamic Studies of Substitution Processes

Rate = k[this compound][Nucleophile]

This means the reaction rate is dependent on the concentration of both the alkyl halide and the attacking nucleophile. chemicalnote.com This is a hallmark of the SN2 mechanism, where the two species collide in the single, rate-determining step. libretexts.org

Table 1: General Kinetic Profiles for SN1 and SN2 Reactions

MechanismMolecularityTypical Rate LawDependence on [Substrate]Dependence on [Nucleophile]
SN1UnimolecularRate = k[Substrate]First-orderZero-order
SN2BimolecularRate = k[Substrate][Nucleophile]First-orderFirst-order

Thermodynamically, a successful substitution reaction will have a negative Gibbs free energy change (ΔG < 0). This is typically driven by the formation of a more stable product where the new bond between the carbon and the nucleophile, plus the stability of the displaced chloride ion, is energetically more favorable than the initial reactants. The strength of the carbon-halogen bond is a key factor; weaker C-X bonds lead to faster reactions. The C-Cl bond is stronger than C-Br and C-I, suggesting that chloroalkanes are generally less reactive than their bromo- and iodo-analogs in substitution reactions. libretexts.orgsavemyexams.com

Influence of Steric and Electronic Factors on Reaction Course

Electronic Factors: The carbon-chlorine bond in this compound is polar due to the higher electronegativity of chlorine. This imparts a partial positive charge on the chloromethyl carbon, making it electrophilic and susceptible to attack by a nucleophile. youtube.com

Steric Factors: Steric hindrance is a critical factor in SN2 reactions. The nucleophile must approach the electrophilic carbon from the side opposite the leaving group (a "backside attack"). msu.edu While this compound is a primary halide, which typically reacts quickly via the SN2 mechanism, it possesses significant steric bulk at the beta-carbon (the C3 of the octane (B31449) chain). This is analogous to neopentyl halides, which are known to be notoriously slow in SN2 reactions. quora.combrainly.comlibretexts.org The bulky octane chain attached to the carbon adjacent to the reaction center shields the electrophilic carbon, hindering the approach of the nucleophile and thus significantly slowing the reaction rate compared to less branched primary halides. msu.eduorgchemboulder.com

Table 2: Relative SN2 Reaction Rates Based on Substrate Structure

Substrate ClassExampleRelative RateControlling Factor
MethylCH₃-Br~30Minimal steric hindrance
Primary (unbranched)CH₃CH₂-Br1Low steric hindrance
Primary (β-branched) (CH₃)₃CCH₂-Br (Neopentyl) ~10⁻⁵ (Very Slow) High steric hindrance at β-carbon
Secondary(CH₃)₂CH-Br~0.025Moderate steric hindrance
Tertiary(CH₃)₃C-Br~0 (No Reaction)Extreme steric hindrance

Note: this compound is a primary, β-branched halide and its reactivity is expected to be severely diminished, similar to neopentyl bromide.

Solvent Effects and Catalytic Enhancement in Nucleophilic Displacements

The choice of solvent has a profound impact on the rate of SN2 reactions.

Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds. These solvents solvate both the cation and the anion of a nucleophilic salt. By strongly solvating the nucleophile, they form a "solvent cage" that hinders its ability to attack the electrophile, thus slowing down SN2 reactions. libretexts.orglibretexts.orgquora.com

Polar aprotic solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) possess dipoles but lack O-H or N-H bonds. They can solvate the cation of a nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive. brainkart.com This results in a significant acceleration of the SN2 reaction rate. libretexts.orgquora.com

For this compound, an SN2 reaction would proceed much more effectively in a polar aprotic solvent like DMSO or DMF.

Catalytic enhancement for SN2 reactions on simple alkyl halides is not common. While Lewis acids can be used to promote C-X bond cleavage, this typically facilitates SN1 pathways by helping the leaving group depart to form a carbocation, a pathway not favored by this primary substrate.

Stereochemical Outcomes of Substitution Reactions

The SN2 reaction is stereospecific and proceeds with a complete inversion of configuration at the reaction center, known as a Walden inversion. byjus.comjove.com This is a direct consequence of the backside attack mechanism, where the nucleophile enters from the opposite side of the leaving group, effectively turning the molecule's stereochemistry "inside out" like an umbrella in the wind. libretexts.orglibretexts.orgchemistrysteps.com

In this compound, the electrophilic carbon (the CH₂Cl group) is achiral. Therefore, a substitution reaction at this carbon will not result in the formation of a new stereocenter. However, if the substrate itself were chiral at the C3 position (e.g., (R)-3-(Chloromethyl)octane or (S)-3-(Chloromethyl)octane), the SN2 reaction would occur at the adjacent chloromethyl group without affecting the configuration of the C3 stereocenter. The product would retain the original stereochemistry of the C3 carbon.

Elimination Reactions (E1 and E2 Pathways)

Substitution and elimination reactions are often in competition. acs.org For this compound, a primary alkyl halide, the E2 (Elimination, Bimolecular) pathway is the most likely elimination mechanism. The E1 (Elimination, Unimolecular) pathway is disfavored for the same reason as the SN1 pathway: it requires the formation of an unstable primary carbocation. chemistrysteps.com

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), while simultaneously a double bond forms and the leaving group departs. This pathway is favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide, t-BuOK). libretexts.orgchemistrysteps.com Using a strong but non-bulky base (e.g., NaOH or NaOEt) with a primary halide like this compound would likely result in the SN2 reaction being the major pathway. libretexts.orgchemistrysteps.com

Regioselectivity and Stereoselectivity in Alkene Formation

Regioselectivity refers to the preference for forming a double bond in one constitutional position over another. In the E2 elimination of this compound, the base must remove a proton from a β-carbon. The structure has only one β-carbon that bears protons: the C3 carbon of the octane chain.

Therefore, only one constitutional isomer can be formed as a product: 3-methyleneoctane .

Because there is no ambiguity in which β-protons are removed, the concepts of Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene, often with bulky bases) are not applicable here, as there is only one possible regioisomeric product. almerja.comyoutube.com

Stereoselectivity refers to the preference for forming one stereoisomer (e.g., E/Z or cis/trans) over another. Since the product, 3-methyleneoctane, has a terminal double bond (a =CH₂ group), it cannot exist as E/Z isomers. Thus, the E2 elimination of this compound is not stereoselective.

Radical Reactions Involving Chloromethyl Groups

Radical reactions involving the chloromethyl group of this compound can be initiated by heat or UV light. The process follows a classic radical chain mechanism consisting of three stages: initiation, propagation, and termination.

Initiation: This step involves the homolytic cleavage of a bond to generate two radicals. In the context of reactions involving the chloromethyl group, this can be the cleavage of a radical initiator (e.g., a peroxide) or, under certain conditions, the carbon-chlorine bond itself, although this requires significant energy.

Propagation: These are the chain-carrying steps where a radical reacts with a stable molecule to form a new radical. For this compound, a radical can abstract the chlorine atom to form an alkyl radical. This radical can then react with another molecule, propagating the chain.

Termination: The reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two alkyl radicals, an alkyl radical and a chlorine radical, or two chlorine radicals.

The chloromethyl group in this compound can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, the alkyl halide is activated by a transition metal complex (e.g., a copper(I) halide with a ligand) to generate a radical that can then initiate the polymerization of vinyl monomers. wikipedia.orglibretexts.orgrsc.orgcmu.edu This method allows for the synthesis of polymers with well-defined architectures and molecular weights.

The radical generated from the chloromethyl group can also be utilized in various functionalization reactions. These reactions enable the introduction of new functional groups at the position of the chlorine atom, providing a versatile route for the synthesis of a variety of derivatives. researchgate.net

Organometallic Reactions and Cross-Coupling Methodologies

This compound can be converted into organometallic reagents, which are valuable intermediates in organic synthesis.

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent (such as diethyl ether or tetrahydrofuran) yields the corresponding Grignard reagent, (3-octyl)methylmagnesium chloride. quora.combyjus.commasterorganicchemistry.comadichemistry.comsigmaaldrich.com This reaction transforms the electrophilic carbon of the chloromethyl group into a nucleophilic carbon.

Organolithium Species: Similarly, treatment of this compound with lithium metal results in the formation of the organolithium reagent, (3-octyl)methyllithium. wikipedia.orgsigmaaldrich.com Organolithium reagents are generally more reactive than their Grignard counterparts.

Both Grignard and organolithium reagents are powerful nucleophiles and strong bases, and they must be prepared and handled under anhydrous conditions as they react readily with protic solvents like water.

The carbon-chlorine bond in this compound can participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Kumada Coupling: This reaction involves the coupling of the Grignard reagent derived from this compound with an aryl or vinyl halide, catalyzed by a nickel or palladium complex. nrochemistry.comorganic-chemistry.orgwikipedia.orgjk-sci.comnih.govpearson.comresearchgate.netacs.org This allows for the formation of a new bond between the alkyl group of the Grignard reagent and the aryl or vinyl group of the halide.

Suzuki Coupling: In a Suzuki coupling, an organoboron compound, such as a boronic acid or ester, is coupled with an organohalide in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgresearchgate.netlibretexts.orgwikipedia.orgnih.govresearchgate.netyoutube.com While typically used for coupling sp²-hybridized carbons, recent advancements have extended the scope to include sp³-hybridized alkyl halides like this compound.

These cross-coupling reactions are powerful tools for the construction of complex organic molecules from simpler precursors.

ReactionOrganometallic ReagentCoupling PartnerCatalystProduct Type
Kumada CouplingGrignard ReagentAryl/Vinyl HalideNickel or PalladiumAlkyl-Aryl or Alkyl-Vinyl Compound
Suzuki CouplingOrganoboron CompoundThis compoundPalladiumAlkyl-Aryl or Alkyl-Vinyl Compound

Stereochemical Aspects and Conformational Analysis

Enantiomerism and Diastereomerism in 3-(Chloromethyl)octane

Enantiomerism and diastereomerism are fundamental concepts in the study of chiral molecules. For this compound, these aspects are centered around its chiral carbon atom.

Chirality at the Branched Center (C3)

The carbon atom at the third position (C3) of the octane (B31449) chain in this compound is a stereocenter. This is because it is bonded to four different groups: a hydrogen atom, a chloromethyl group (-CH₂Cl), an ethyl group (-CH₂CH₃), and a pentyl group (-CH₂CH₂CH₂CH₂CH₃). The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-3-(Chloromethyl)octane and (S)-3-(Chloromethyl)octane based on the Cahn-Ingold-Prelog priority rules.

Due to the single chiral center, this compound does not exhibit diastereomerism. Diastereomers are stereoisomers that are not mirror images of each other and require at least two stereocenters.

Separation and Characterization Methods for Enantiomers

The separation of the enantiomers of this compound, a process known as chiral resolution, is essential for studying their individual properties. Common methods for separating enantiomers of chiral haloalkanes include chiral chromatography, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), utilizing chiral stationary phases (CSPs). phenomenex.comwikipedia.orggcms.cz

For a volatile compound like this compound, chiral GC would be a suitable technique. chromatographyonline.com The separation is achieved through differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. Cyclodextrin-based CSPs are often effective for the separation of halogenated hydrocarbons. chromatographyonline.comresearchgate.net

Chiral HPLC is another powerful technique for enantiomeric separation. phenomenex.com Various types of chiral stationary phases are available, including polysaccharide-based, protein-based, and Pirkle-type columns. wikipedia.org The choice of the stationary phase and the mobile phase is critical for achieving successful separation.

Once separated, the enantiomers can be characterized by their optical activity using a polarimeter. Enantiomers rotate the plane of polarized light in equal but opposite directions. Spectroscopic techniques like NMR can be used in the presence of chiral shift reagents to distinguish between enantiomers.

Conformational Preferences and Rotational Isomerism

The flexibility of the octane chain in this compound allows it to adopt various spatial arrangements, or conformations, due to rotation around its single bonds.

Influence of Conformation on Reactivity

The conformation of this compound can significantly influence its reactivity. The accessibility of the electrophilic carbon atom in the chloromethyl group to an incoming nucleophile can be affected by the spatial arrangement of the surrounding alkyl chains. mnstate.edu

Theoretical and Computational Chemistry Studies on 3 Chloromethyl Octane

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For 3-(Chloromethyl)octane, this could involve studying its participation in reactions such as nucleophilic substitution or elimination. These studies help identify the most probable reaction pathways and the factors that control reaction rates.

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). The transition state corresponds to a saddle point on the potential energy surface—it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.orglibretexts.org

Locating the precise geometry of the transition state is a primary goal of computational reaction modeling. Algorithms are used to search for these saddle points on the potential energy surface. Once a TS structure is found, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of a new bond).

The activation energy (Ea) is the energy difference between the reactants and the transition state. It represents the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate. For example, in a hypothetical SN2 reaction involving this compound, computational methods could calculate the activation energy for the approach of a nucleophile, the displacement of the chloride ion, and the formation of the product.

ReactionSystemCalculated Activation Energy (kcal/mol)Experimental Activation Energy (kcal/mol)
CH₃Br + Cl⁻ → CH₃Cl + Br⁻Gas Phase10.18.1
CH₃Br + Cl⁻ → CH₃Cl + Br⁻Water24.223.7

Activation energies for the SN2 reaction CH₃Br + Cl⁻ → CH₃Cl + Br⁻ in different environments, illustrating the type of data obtained from computational studies. usp.br

A potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecular system as a function of its geometry. libretexts.orglibretexts.orgyoutube.com For a chemical reaction, the PES visualizes the energy landscape that connects reactants, transition states, intermediates, and products. youtube.com

Mapping a PES involves calculating the energy of the system at numerous points corresponding to different arrangements of the atoms. youtube.com The resulting surface shows energy minima, which represent stable species (reactants, products, and intermediates), and saddle points, which correspond to transition states. libretexts.org The minimum energy pathway connecting reactants to products across the PES is known as the reaction coordinate. libretexts.org

By mapping the PES for a key transformation of this compound, chemists can:

Visualize the entire reaction pathway.

Identify any reaction intermediates, which are local minima on the PES.

Determine if competing reaction pathways exist and which one is energetically favored.

Understand the relationship between molecular structure and reactivity.

For complex molecules, mapping the full, multi-dimensional PES is computationally prohibitive. libretexts.orglibretexts.org Instead, calculations often focus on a simplified surface defined by one or two key geometric parameters, such as the bond distances of the bonds being broken and formed.

Reactions are most often carried out in a solvent, which can have a profound impact on reaction mechanisms and rates. mdpi.com Computational models must account for these solvent effects to provide realistic predictions. pitt.edu Solvation models can be broadly categorized as implicit or explicit. mdpi.compitt.eduwikipedia.org

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a characteristic dielectric constant. mdpi.com The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.org These models are computationally efficient and can provide a good first approximation of bulk solvent effects. pitt.eduwikipedia.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. mdpi.compitt.edu This "supermolecule" approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which cannot be fully captured by implicit models. mdpi.com However, this method is computationally very demanding due to the large number of atoms involved and the need to sample many different solvent configurations. pitt.edu

Hybrid models that combine elements of both approaches are also used. For instance, a few explicit solvent molecules might be included in the first solvation shell (the layer of solvent immediately surrounding the solute), while the bulk solvent is treated as a continuum. Studying a reaction of this compound would likely require an implicit solvent model to account for the general polarity of the medium, with explicit solvent molecules potentially added to model specific interactions if a protic solvent like water or ethanol (B145695) were used.

Lack of Specific Research Data on this compound Precludes Detailed Computational Analysis

A thorough review of available scientific literature reveals a significant gap in theoretical and computational chemistry studies focused specifically on the compound this compound. While general principles of computational analysis for predicting reaction outcomes are well-established, detailed research findings, including specific data on steric and electronic factors or catalyst design principles directly related to this compound, are not presently available in published research.

Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions, including regioselectivity and stereoselectivity. rsc.org Such predictions are crucial in synthesis planning, enabling chemists to design more efficient and targeted reactions. rsc.org Methodologies often involve combining machine-learning representations with quantum mechanical descriptors to forecast reaction selectivity. nih.govrsc.org These approaches have been successfully applied to various reaction types, achieving high accuracy in predicting major products. nih.govnih.gov

However, the application of these computational methods requires specific studies to be performed on the molecule of interest. The prediction of regioselectivity and stereoselectivity is highly dependent on the unique structural and electronic properties of the reacting molecules. Factors such as the steric hindrance around potential reaction sites and the electronic distribution within the molecule play a critical role in determining the reaction pathway.

For a molecule like this compound, a computational study would typically involve calculations to determine parameters such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and steric accessibility of different atoms. This data would then be used to model the interaction of the molecule with various reagents and catalysts.

In the context of catalyst design, theoretical insights are invaluable for developing catalysts that can favor the formation of a specific regioisomer or stereoisomer. researchgate.net For instance, in reactions involving chiral compounds, computational modeling can help in designing catalysts that create a chiral environment, leading to the preferential formation of one enantiomer over another. This is often achieved by modulating the steric and electronic properties of the catalyst's active site. researchgate.net

Applications of 3 Chloromethyl Octane As a Synthetic Intermediate

Precursor in the Synthesis of Hydrocarbon Frameworks

The carbon skeleton of 3-(Chloromethyl)octane provides a foundation for the construction of larger and more complex hydrocarbon structures. Its utility as a precursor is primarily demonstrated in the extension of carbon chains and the formation of cyclic systems.

Extension of Carbon Chains

The reactive chlorine atom in this compound makes it an excellent substrate for nucleophilic substitution reactions, a cornerstone of carbon chain extension in organic synthesis. One of the most fundamental methods for achieving this is through reaction with organometallic reagents, such as Grignard reagents or organocuprates.

For instance, the Grignard reagent prepared from this compound can react with various electrophiles to form new carbon-carbon bonds. While the direct formation of a Grignard reagent from this compound can be complicated by Wurtz-type coupling, its utility as an alkylating agent is more direct. It can react with carbanions, acetylides, and other carbon nucleophiles to effectively lengthen the carbon chain.

Another classic method for carbon chain extension is the Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal. mdpi.comnih.govwikipedia.org While this reaction is generally more effective for the synthesis of symmetrical alkanes, the use of this compound in a mixed Wurtz-Fittig reaction with an aryl halide can lead to the formation of alkyl-aryl hydrocarbons. However, the Wurtz reaction can be limited by side reactions and the formation of product mixtures. mdpi.comnih.gov

A more controlled approach involves the use of this compound as an alkylating agent for enolates derived from ketones, esters, or other carbonyl compounds. This allows for the precise introduction of the 3-(methyl)octyl group adjacent to a carbonyl functionality, which can then be further manipulated.

Reaction TypeReagentsProduct TypeKey Features
Grignard CouplingR-MgXExtended alkaneForms a new C-C bond by reacting with a Grignard reagent.
Wurtz ReactionNaSymmetrical or unsymmetrical alkanesCouples two alkyl halides; can lead to product mixtures.
Alkylation of EnolatesKetone/Ester + Baseα-alkylated carbonyl compoundIntroduces the 3-(methyl)octyl group at a specific position.

Construction of Alicyclic and Heterocyclic Systems

The bifunctional nature of derivatives of this compound can be exploited in intramolecular cyclization reactions to form both alicyclic (carbocyclic) and heterocyclic ring systems. By introducing a second reactive group at a suitable position on the octane (B31449) chain, the chloromethyl group can participate in ring-closing reactions.

For the construction of alicyclic systems, such as substituted cyclopentanes or cyclohexanes, an intramolecular Wurtz reaction of a dihalide derived from this compound could in principle be employed. More commonly, intramolecular alkylation of a tethered carbanion would be the preferred method. For example, conversion of this compound to a derivative containing a malonic ester moiety would allow for base-mediated cyclization to form a substituted cyclic ester.

The synthesis of heterocyclic compounds from this compound involves its reaction with nucleophiles containing heteroatoms such as nitrogen, oxygen, or sulfur, followed by a subsequent ring-closing step. For instance, reaction with an amino alcohol could lead to an intermediate that, upon intramolecular cyclization, would form a nitrogen- and oxygen-containing heterocycle. The specific ring size and type of heterocycle formed would depend on the nature of the bifunctional nucleophile and the reaction conditions employed.

Role in the Generation of Advanced Organic Building Blocks

Beyond the construction of simple hydrocarbon frameworks, this compound is a key starting material for the synthesis of a variety of functionalized molecules that serve as advanced building blocks in organic synthesis.

Formation of Alcohols, Ethers, and Esters

The chloromethyl group of this compound is readily converted to other oxygen-containing functional groups through nucleophilic substitution reactions.

Alcohols: The corresponding primary alcohol, 3-(hydroxymethyl)octane, can be synthesized by treating this compound with a hydroxide salt, such as sodium hydroxide or potassium hydroxide, typically in a solvent mixture that facilitates the dissolution of both reactants. This SN2 reaction proceeds with inversion of configuration if the starting material were chiral.

Ethers: The Williamson ether synthesis provides a straightforward route to ethers from this compound. taylorandfrancis.commasterorganicchemistry.com In this reaction, an alkoxide or phenoxide acts as the nucleophile, displacing the chloride ion. taylorandfrancis.com Because this compound is a primary alkyl halide, it is an excellent substrate for the Williamson synthesis, minimizing the competing elimination reaction. masterorganicchemistry.com This method allows for the synthesis of a wide range of symmetrical and unsymmetrical ethers.

Esters: Esters can be prepared by reacting this compound with a carboxylate salt. The carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group to form an ester linkage. This reaction is a valuable method for introducing the (octan-3-yl)methyl group into molecules containing a carboxylic acid functionality.

Functional GroupReagentsReaction Type
AlcoholNaOH or KOHSN2 Substitution
EtherRO-Na+ or ArO-Na+Williamson Ether Synthesis (SN2)
EsterRCOO-Na+SN2 Substitution

Introduction of Nitrogen- and Sulfur-Containing Functional Groups

The versatility of this compound extends to the formation of carbon-nitrogen and carbon-sulfur bonds, which are crucial in the synthesis of many biologically active molecules and materials.

Nitrogen-Containing Groups: this compound can be used to alkylate ammonia and amines to produce primary, secondary, tertiary amines, and even quaternary ammonium salts. wikipedia.org The direct reaction with ammonia can lead to a mixture of products due to the increasing nucleophilicity of the resulting amines. masterorganicchemistry.com To achieve selective synthesis of the primary amine, methods such as the Gabriel synthesis or the use of sodium azide followed by reduction are often employed. The reaction with secondary or tertiary amines is a more straightforward way to obtain the corresponding tertiary amines and quaternary ammonium salts, respectively.

Sulfur-Containing Groups: The synthesis of thioethers (sulfides) from this compound can be readily achieved by reaction with a thiolate nucleophile. libretexts.org Due to the high nucleophilicity of sulfur, these reactions are generally efficient. libretexts.org To avoid the use of odorous thiols, alternative sulfur sources like thiourea or xanthates can be utilized. mdpi.comtaylorandfrancis.com These reagents react with the alkyl halide to form an intermediate that can then be hydrolyzed to yield the corresponding thiol, (octan-3-yl)methanethiol, or further reacted to produce thioethers.

Methodologies for Derivatization

The reactivity of the chloromethyl group in this compound allows for a wide array of derivatization strategies beyond simple nucleophilic substitution. These methodologies expand its utility in creating a diverse range of organic molecules.

One important derivatization is the conversion to the corresponding iodide, 3-(iodomethyl)octane, through the Finkelstein reaction. This transformation, typically carried out with sodium iodide in acetone, is often advantageous as iodides are better leaving groups than chlorides, thus enhancing the rate of subsequent nucleophilic substitution reactions.

Furthermore, the introduction of other functional groups can be achieved through multi-step sequences. For example, conversion to the corresponding nitrile, (octan-3-yl)acetonitrile, via reaction with sodium cyanide, provides a precursor that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, thereby extending the carbon chain by one and introducing new functionalities.

Elimination reactions, although less common for primary alkyl halides, can be induced under strongly basic and hindered conditions to potentially form 3-methyleneoctane. However, substitution reactions are generally the dominant pathway for this compound.

The strategic application of these derivatization methodologies allows chemists to tailor the structure and reactivity of the this compound scaffold to meet the specific demands of a target synthesis, highlighting its importance as a versatile building block in the field of organic chemistry.

Conversion to Other Halogenated Octane Derivatives (e.g., fluorination, bromination)

The chlorine atom in this compound can be readily displaced by other halogens through nucleophilic substitution reactions. These reactions are synthetically useful as they provide access to a wider range of 3-(halomethyl)octane derivatives, which may offer different reactivity profiles or be required for specific synthetic targets.

Fluorination: The conversion of this compound to 3-(fluoromethyl)octane can be achieved via a Finkelstein-type reaction. This involves treating the alkyl chloride with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like acetone or dimethylformamide (DMF). The use of a phase-transfer catalyst, such as a crown ether or a quaternary ammonium salt, can enhance the solubility and reactivity of the fluoride salt, thereby improving the reaction rate and yield. The general principle involves the nucleophilic attack of the fluoride ion on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

Bromination: Similarly, 3-(bromomethyl)octane can be synthesized from this compound by reaction with an alkali metal bromide, most commonly sodium bromide (NaBr) or lithium bromide (LiBr). This nucleophilic substitution is typically carried out in a solvent in which the reactant alkyl chloride is soluble but the resulting sodium chloride is not, such as acetone. This precipitation of the inorganic salt drives the equilibrium towards the formation of the alkyl bromide, in accordance with Le Châtelier's principle.

Starting MaterialReagent(s)SolventProductReaction Type
This compoundPotassium Fluoride (KF), Crown EtherAcetonitrile3-(Fluoromethyl)octaneNucleophilic Substitution (Fluorination)
This compoundSodium Bromide (NaBr)Acetone3-(Bromomethyl)octaneNucleophilic Substitution (Bromination)
This compoundSodium Iodide (NaI)Acetone3-(Iodomethyl)octaneNucleophilic Substitution (Iodination)

Formation of Organometallic Reagents

The electrophilic nature of the carbon atom in the chloromethyl group also allows for the formation of highly reactive and synthetically valuable organometallic reagents. These reagents effectively reverse the polarity of the carbon atom, transforming it into a potent nucleophile.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is expected to yield the corresponding Grignard reagent, (3-(octyl)methyl)magnesium chloride. sigmaaldrich.com This reaction involves the insertion of magnesium into the carbon-chlorine bond. wikipedia.org Grignard reagents are powerful nucleophiles and strong bases that are widely used in organic synthesis for the formation of new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, esters, and epoxides. sigmaaldrich.commasterorganicchemistry.com The formation of the Grignard reagent must be conducted under strictly anhydrous conditions, as any trace of water will protonate the reagent and render it inactive. sigmaaldrich.com

Organolithium Reagents: Alternatively, this compound can be converted to its corresponding organolithium reagent, (3-(octyl)methyl)lithium, by reaction with lithium metal. masterorganicchemistry.com This reaction is typically carried out in a non-polar aprotic solvent such as pentane or hexane. masterorganicchemistry.com Organolithium reagents are even more reactive nucleophiles and stronger bases than their Grignard counterparts. libretexts.org They are employed in a wide array of synthetic transformations, including nucleophilic additions and as initiators for anionic polymerization. wikipedia.orgsigmaaldrich.com Similar to Grignard reagents, the preparation and handling of organolithium reagents require stringent anhydrous and inert atmosphere techniques due to their high reactivity towards water and oxygen. sigmaaldrich.com

Detailed experimental data for the formation of organometallic reagents specifically from this compound is scarce in the available literature. However, the general reactivity of primary alkyl chlorides in these transformations is well-documented. The table below illustrates the expected formation of these important synthetic intermediates.

Starting MaterialReagentSolventProductReagent Type
This compoundMagnesium (Mg)Diethyl Ether or THF(3-(Octyl)methyl)magnesium chlorideGrignard Reagent
This compoundLithium (Li)Pentane or Hexane(3-(Octyl)methyl)lithiumOrganolithium Reagent

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

Spectroscopic Techniques for Elucidating Reaction Intermediates

Spectroscopic methods that offer real-time or near-real-time data are indispensable for the detection and characterization of transient species, such as carbocations or radical intermediates, that may form during reactions of 3-(Chloromethyl)octane.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, changes in the concentration of reactants, products, and, crucially, reaction intermediates can be tracked over time. The vibrational frequencies of functional groups provide a molecular-level view of bond formation and cleavage. For instance, in a nucleophilic substitution reaction, the disappearance of the C-Cl stretching band and the appearance of a new band corresponding to the bond formed with the nucleophile can be continuously monitored. More advanced applications involve the use of rapid-scan or time-resolved FTIR to capture the spectra of short-lived intermediates.

Time-resolved infrared (TRIR) spectroscopy, often used in conjunction with photolysis, can be employed to study extremely fast reactions and highly reactive intermediates. While not a standard technique for typical substitution or elimination reactions of alkyl halides, it is invaluable for investigating photochemical reactions. For a compound like this compound, TRIR could be used to study radical intermediates generated upon photolytic cleavage of the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used in-situ, offers detailed structural information about reaction intermediates. For reactions of this compound that may proceed through a carbocation intermediate, such as under solvolysis conditions in a polar protic solvent, low-temperature NMR studies can allow for the direct observation and characterization of the transient carbocation. Two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), can be used to probe the kinetics of exchange processes involving these intermediates.

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to detect and quantify intermediates that possess a chromophore. While this compound itself does not absorb significantly in the UV-Vis region, certain reaction intermediates, like specific carbocations or radical species, may have characteristic absorption bands. Stopped-flow UV-Vis spectroscopy is a technique that allows for the rapid mixing of reactants and the monitoring of changes in absorbance on a millisecond timescale, making it suitable for studying the kinetics of the formation and decay of such intermediates.

Interactive Data Table: Spectroscopic Techniques for Intermediate Elucidation

TechniqueInformation Gained Beyond Basic IDTypical Intermediates StudiedTimescale
In-situ FTIRReal-time concentration profiles of reactants, products, and intermediates; kinetic data.Covalent intermediates, changes in bonding environment.Seconds to hours
Time-resolved IRSpectra of short-lived species.Radical intermediates, photo-excited states.Nanoseconds to milliseconds
Low-temperature NMRDirect structural characterization of transient species.Carbocations, organometallic complexes.Minutes to hours
Stopped-flow UV-VisKinetic data on the formation and decay of absorbing species.Carbocations with chromophores, colored radical ions.Milliseconds to seconds

Chromatographic Methods for Reaction Monitoring and Product Analysis

Beyond simple purity checks, advanced chromatographic techniques are essential for detailed reaction monitoring and comprehensive product analysis in reactions of this compound, especially when complex mixtures of constitutional isomers and stereoisomers are formed.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) is a highly powerful technique for the analysis of complex product mixtures that may arise from competing substitution and elimination reactions of this compound. The enhanced peak capacity of GCxGC allows for the separation of closely related isomers that would co-elute in a one-dimensional GC analysis. This is particularly useful for distinguishing between various octane (B31449) isomers and their derivatives that might be present as byproducts.

Chiral chromatography is crucial for analyzing the stereochemical outcome of reactions at the chiral center of this compound (assuming the starting material is enantiomerically enriched or the reaction creates a new chiral center). High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can separate enantiomers and diastereomers, providing information on whether a reaction proceeds with inversion of configuration (characteristic of an SN2 mechanism) or racemization (indicative of an SN1 mechanism). This level of analysis is fundamental to elucidating the reaction mechanism.

Online and in-situ chromatographic monitoring, such as online HPLC-MS, allows for the quasi-real-time tracking of reactant consumption and product formation. Automated sampling from a reaction vessel followed by rapid chromatographic analysis can provide detailed kinetic profiles for multiple components simultaneously. This is particularly valuable for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.

Interactive Data Table: Advanced Chromatographic Methods

TechniqueApplication Beyond Basic PurityType of Information
GCxGC-TOF-MSSeparation and identification of components in complex isomeric mixtures.Detailed product distribution, byproduct identification.
Chiral Chromatography (GC/HPLC)Separation and quantification of stereoisomers.Stereochemical outcome of the reaction (inversion, retention, racemization).
Online HPLC-MSReal-time reaction monitoring of multiple species.Reaction kinetics, intermediate and byproduct formation profiles.

Mass Spectrometry for Reaction Pathway Analysis

Mass spectrometry (MS) offers much more than just molecular weight determination. Advanced MS techniques are instrumental in piecing together reaction pathways by identifying intermediates, characterizing product structures, and tracking the fate of atoms throughout a reaction.

Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between isomeric products, which are common in reactions of alkyl halides like this compound. By selecting a specific parent ion and inducing its fragmentation, a characteristic fragmentation pattern is generated. Isomers that may be difficult to separate chromatographically can often be distinguished by their unique MS/MS spectra. This is particularly useful for identifying the regiochemistry of elimination products.

Ambient ionization techniques, such as Desorption Electrospray Ionization (DESI-MS), allow for the direct analysis of reaction mixtures in their native state with minimal sample preparation. DESI-MS can be used for the real-time monitoring of reactions occurring on surfaces or in solution, providing a rapid snapshot of the chemical species present at any given moment. This can be invaluable for detecting fleeting intermediates that might be quenched or altered during traditional sample workup for chromatography.

The use of stable isotope labeling in conjunction with mass spectrometry is a definitive method for elucidating reaction mechanisms. By replacing one or more atoms in this compound with a heavier isotope (e.g., ¹³C or ²H), the fate of these labeled atoms can be traced through the reaction pathway. For example, deuterium (B1214612) labeling at specific positions can help to determine which hydrogen atoms are involved in an elimination reaction, thereby providing insight into the regioselectivity and stereoselectivity of the process. The mass shifts observed in the mass spectra of the products and intermediates provide unambiguous evidence of the bond-breaking and bond-forming steps.

Interactive Data Table: Mass Spectrometry for Pathway Analysis

TechniqueMechanistic Question AddressedData Output
Tandem Mass Spectrometry (MS/MS)Structural elucidation of isomeric products.Characteristic fragmentation patterns for each isomer.
Desorption Electrospray Ionization (DESI-MS)Real-time identification of reaction components, including transient species.Mass spectra of species directly from the reaction environment.
Isotope Labeling with MSTracing the movement of atoms and bond reorganizations.Mass shifts in the spectra of products and intermediates.

Future Research Directions and Emerging Methodologies

Integration of Flow Chemistry in 3-(Chloromethyl)octane Synthesis and Transformations

The synthesis of halogenated alkanes, such as this compound, often involves highly exothermic and rapid reactions that can be challenging to control in traditional batch reactors. rsc.orgrsc.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, offers significant advantages for these transformations. mt.commt.com

Future research will likely focus on developing continuous-flow processes for the halogenation of octane (B31449) derivatives. The key benefits of this approach include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with hazardous reagents and energetic reactions. mt.comamt.uk This is particularly relevant for chlorination reactions which can be highly exothermic.

Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction temperature, pressure, and residence time. rsc.orgmt.com This level of control can lead to higher selectivity and reduced formation of byproducts, a common issue in alkane halogenation. byjus.com

Improved Efficiency and Scalability: Continuous processes can be run for extended periods, allowing for the production of large quantities of material from a small reactor footprint. mt.com The modular nature of flow chemistry equipment also facilitates easier scaling from laboratory to industrial production. amt.uk

Research efforts will be directed towards optimizing reactor design, reaction conditions, and integrating in-line purification and analysis for real-time monitoring and control of this compound synthesis.

Table 1: Comparison of Batch vs. Flow Chemistry for Halogenation Reactions
ParameterBatch ChemistryFlow Chemistry
SafetyHigher risk due to large volumes of hazardous materials.Inherently safer with small reaction volumes. mt.comamt.uk
Heat TransferOften inefficient, leading to hotspots and side reactions.Excellent heat transfer, enabling precise temperature control. rsc.org
Mass TransferCan be limited, especially in multiphasic reactions.Enhanced mass transfer, improving reaction rates and selectivity. rsc.org
ScalabilityCan be complex and require significant redevelopment.More straightforward "scaling-out" by running reactors in parallel. mt.com
ReproducibilityCan be variable between batches.High reproducibility due to precise control of parameters. mt.com

Chemo- and Regioselective Functionalization of C-H Bonds in Octane Derivatives

One of the most significant challenges in alkane chemistry is the selective functionalization of specific C-H bonds. technion.ac.il Alkanes like octane contain numerous C-H bonds of similar reactivity, making it difficult to achieve chlorination at a desired position, such as in the synthesis of this compound, without obtaining a mixture of isomers. byjus.comlibretexts.org

Future research will focus on developing novel catalytic systems that can differentiate between the various C-H bonds in an octane backbone. Key emerging strategies include:

Directed C-H Activation: While challenging for simple alkanes, this approach utilizes a directing group within the substrate to guide a catalyst to a specific C-H bond. Research into transient directing groups could provide a pathway for the selective functionalization of octane derivatives.

Catalyst-Controlled Selectivity: The development of catalysts with specific steric and electronic properties can influence the site of reaction. For instance, shape-selective zeolites or bulky transition metal catalysts could favor reaction at less sterically hindered positions or specific secondary carbons. Recent studies with silver-based catalysts have shown that the nature of the carbene precursor can control regioselectivity in the functionalization of linear alkanes. nih.gov

Biocatalysis: Halogenase enzymes have demonstrated the ability to perform highly regioselective and stereoselective halogenation of complex molecules under mild conditions. tandfonline.combiorxiv.orgbiorxiv.org The discovery and engineering of halogenases that can act on simple alkanes like octane would represent a major breakthrough, offering a green and highly selective route to compounds like this compound. biorxiv.org

Table 2: Emerging Strategies for Regioselective C-H Functionalization of Alkanes
StrategyPrinciplePotential Application for Octane Derivatives
Catalyst-Controlled FunctionalizationUtilizing catalysts with specific steric/electronic properties to favor a particular site. nih.govDevelopment of rhodium or silver catalysts that can differentiate between C1, C2, C3, and C4 positions. nih.gov
Biocatalytic HalogenationEmploying enzymes (halogenases) that exhibit high substrate specificity and regioselectivity. tandfonline.combiorxiv.orgDirected evolution of halogenases to accept octane as a substrate and chlorinate a specific position. biorxiv.org
PhotocatalysisUsing light to generate reactive intermediates under mild conditions, which can offer different selectivity profiles. rsc.orgmdpi.comDevelopment of photocatalytic systems that can achieve selective hydrogen atom abstraction from a specific carbon. mdpi.com

Computational Design of Novel Catalysts for this compound Reactions

The traditional trial-and-error approach to catalyst discovery is time-consuming and expensive. Modern computational chemistry offers powerful tools to accelerate the design of new and improved catalysts for alkane functionalization. rsc.org

Future research in this area will heavily rely on:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, determine the energies of transition states and intermediates, and understand the electronic and steric factors that govern catalyst activity and selectivity. rsc.orgnih.govacs.orgillinois.edu This insight can guide the rational design of catalysts for the selective chlorination of octane.

Machine Learning (ML): ML algorithms can be trained on existing experimental and computational data to predict the performance of new catalyst candidates. mpg.deidw-online.dechemistryworld.com This data-driven approach can rapidly screen vast chemical spaces to identify promising catalysts for synthesis and subsequent transformations of this compound, significantly reducing the need for extensive experimental work. researchgate.net

The integration of these computational tools will enable the in silico design of catalysts with tailored properties, such as enhanced selectivity for the C3 position of octane or improved activity for downstream reactions of this compound.

Development of Sustainable Synthetic Routes for Halogenated Alkanes

The chemical industry is increasingly focused on developing greener and more sustainable manufacturing processes. rsc.orgroyalsocietypublishing.org For halogenated alkanes, this involves moving away from harsh reagents and energy-intensive conditions.

Future research will prioritize the development of sustainable synthetic routes, including:

Photocatalysis: Utilizing visible light as an energy source to drive chemical reactions at ambient temperature is a key area of green chemistry. rsc.orgmdpi.comnih.gov Photocatalytic methods for alkane halogenation can avoid the need for high temperatures or UV light, which often lead to a lack of selectivity. rsc.orgresearchgate.net

Biocatalysis: As mentioned previously, enzymes offer a highly sustainable route to halogenated compounds. tandfonline.comnih.gov They operate in water under mild conditions and can provide exceptional selectivity, reducing waste and energy consumption. biorxiv.org

Use of Greener Reagents: Research is ongoing to replace traditional chlorinating agents like elemental chlorine with safer and more environmentally benign alternatives. researchgate.net For example, N-chlorosuccinimide (NCS) is considered a greener alternative to reagents like sulfuryl chloride or chlorine gas. researchgate.net The development of catalytic cycles that use simple chloride salts as the chlorine source is a major goal.

These sustainable approaches aim to reduce the environmental footprint of producing and using halogenated alkanes like this compound, aligning chemical synthesis with the principles of green chemistry. rsc.org

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